Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the reaction of hexadecyl glyceryl carbonate with succinimidyl carbonate under controlled conditions. The reaction typically requires anhydrous solvents and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted glyceryl derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields glyceryl derivatives and succinic acid.
Scientific Research Applications
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical modifications.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the development of advanced materials and biochemical assays.
Mechanism of Action
The mechanism of action of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This mechanism is crucial for its applications in proteomics and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Succinimidyl-1,2-di-O-octadecyl-rac-glyceryl carbonate
- Succinimidyl-1,2-di-O-dodecyl-rac-glyceryl carbonate
Uniqueness
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for certain applications in proteomics and biochemical research, where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3-dihexadecoxypropyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-35-37(36-47-40(44)48-41-38(42)31-32-39(41)43)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZFLYQKFIHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)ON1C(=O)CCC1=O)OCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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